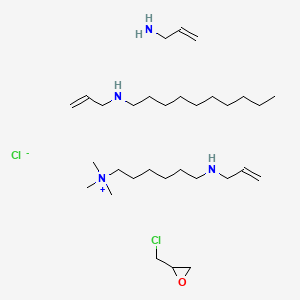
CholestaGel
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CholestaGel, known scientifically as colesevelam hydrochloride, is a bile acid sequestrant used primarily to lower cholesterol levels in patients with hypercholesterolemia. It is a non-absorbed, lipid-lowering polymer that binds bile acids in the intestine, preventing their reabsorption. This action helps reduce the levels of low-density lipoprotein cholesterol (LDL-C) in the blood, which is often referred to as “bad” cholesterol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: CholestaGel is synthesized by cross-linking polyallylamine with epichlorohydrin, followed by alkylation with (6-bromohexyl)trimethylammonium bromide and 1-bromodecane . The resulting polymer is then converted to its hydrochloride form by washing with hydrochloric acid .
Industrial Production Methods: The industrial production of this compound involves large-scale polymerization and cross-linking reactions under controlled conditions. The process ensures the formation of a stable, high-capacity bile acid-binding polymer that can be formulated into tablets for oral administration .
Análisis De Reacciones Químicas
Types of Reactions: CholestaGel primarily undergoes binding reactions with bile acids in the intestine. It does not undergo significant oxidation, reduction, or substitution reactions due to its non-absorbed nature .
Common Reagents and Conditions: The primary reagents involved in the synthesis of this compound include polyallylamine, epichlorohydrin, (6-bromohexyl)trimethylammonium bromide, and 1-bromodecane . The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal polymerization and cross-linking .
Major Products Formed: The major product formed from these reactions is colesevelam hydrochloride, a high-capacity bile acid-binding polymer .
Aplicaciones Científicas De Investigación
CholestaGel has a wide range of scientific research applications, including:
Mecanismo De Acción
CholestaGel exerts its effects by binding bile acids in the intestine, preventing their reabsorption into the bloodstream . This action forces the liver to produce more bile acids from cholesterol, thereby reducing the levels of LDL-C in the blood . The molecular targets involved in this process include bile acids and the hepatic enzyme cholesterol 7-α-hydroxylase, which is upregulated to increase the conversion of cholesterol to bile acids .
Comparación Con Compuestos Similares
Colestyramine: Another bile acid sequestrant used to lower cholesterol levels.
Colestipol: Similar to colestyramine, it is used to lower cholesterol but has a different polymer structure.
Uniqueness of CholestaGel: this compound is unique due to its high binding capacity for bile acids and its improved tolerability compared to other bile acid sequestrants . It is also effective in combination therapies with statins and ezetimibe, providing an additive reduction in LDL-C levels .
Propiedades
Número CAS |
182815-43-6 |
|---|---|
Fórmula molecular |
C31H66Cl2N4O |
Peso molecular |
581.796 |
Nombre IUPAC |
2-(chloromethyl)oxirane;prop-2-en-1-amine;N-prop-2-enyldecan-1-amine;trimethyl-[6-(prop-2-enylamino)hexyl]azanium;chloride |
InChI |
InChI=1S/C13H27N.C12H27N2.C3H5ClO.C3H7N.ClH/c1-3-5-6-7-8-9-10-11-13-14-12-4-2;1-5-10-13-11-8-6-7-9-12-14(2,3)4;4-1-3-2-5-3;1-2-3-4;/h4,14H,2-3,5-13H2,1H3;5,13H,1,6-12H2,2-4H3;3H,1-2H2;2H,1,3-4H2;1H/q;+1;;;/p-1 |
Clave InChI |
NXOLVMFMAFCDSR-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCCNCC=C.C[N+](C)(C)CCCCCCNCC=C.C=CCN.C1C(O1)CCl.[Cl-] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















